![molecular formula C13H18BrClN2O B2698778 N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride CAS No. 1286274-10-9](/img/structure/B2698778.png)
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride
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Description
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride, also known as ACBC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Chemistry and Pharmacology of Synthetic Opioids
A detailed review on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, highlights the significance of compounds like U-47700. These compounds, developed in the 1970s and 1980s, have shown impact on drug markets due to their euphoric effects. The review emphasizes the importance of international early warning systems in tracking emerging psychoactive substances and the need for pre-emptive research to provide drug metabolism and pharmacokinetic data (Sharma et al., 2018).
Molecular Interactions and Synthesis
Research on molecular structures, such as the study of N-3-hydroxyphenyl-4-methoxybenzamide, provides insights into intermolecular interactions and their influence on molecular geometry. This research utilizes crystallographic data and DFT calculations to evaluate the impact of dimerization and crystal packing on molecular properties, offering valuable information for the synthesis and application of similar compounds (Karabulut et al., 2014).
Amination Reactions in Organic Synthesis
The use of nucleophilic N-heterocyclic carbenes as catalyst modifiers in amination reactions involving aryl halides with nitrogen-containing substrates has been explored. This methodology, using palladium/imidazolium salt systems, highlights the versatility of such reactions in synthesizing compounds with potential pharmacological activities. The research outlines the effectiveness of specific ligands and systems for synthesizing benzophenone imines and N-aryl-substituted indoles, which are valuable in the development of new drugs (Grasa et al., 2001).
Pharmacological Activities of Benzamides
Studies on the anticonvulsant activities of 4-aminobenzamides provide evidence of the therapeutic potential of benzamide derivatives. These compounds, tested against seizures induced by electroshock and pentylenetetrazole, demonstrate the importance of structural modifications in enhancing pharmacological efficacy. The findings suggest the utility of these compounds in developing treatments for neurological disorders (Clark et al., 1984).
properties
IUPAC Name |
N-(4-aminocyclohexyl)-3-bromobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O.ClH/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12;/h1-3,8,11-12H,4-7,15H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLYHMRSEOGWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride |
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